1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene is a versatile organic compound characterized by the presence of a bromo group, an isocyanato group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-isocyanato-4-(trifluoromethoxy)benzene using bromine in the presence of a suitable catalyst.
Isocyanation: Introduction of the isocyanato group to 1-bromo-4-(trifluoromethoxy)benzene using reagents like phosgene or triphosgene.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group to 1-bromo-2-isocyanatobenzene using reagents like trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and isocyanation reactions, often employing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromo group to a carboxylic acid or other oxidized products.
Reduction: Reduction reactions can reduce the isocyanato group to a primary amine.
Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are often used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Alcohols, phenols, and anilines.
Scientific Research Applications
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene finds applications in various scientific research areas, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The isocyanato group can react with nucleophiles, forming ureas or carbamates, which are important in biological systems.
Pathways Involved: The trifluoromethoxy group can modulate the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the isocyanato group.
2-Isocyanato-4-(trifluoromethoxy)benzene: Lacks the bromo group.
1-Bromo-2-isocyanatobenzene: Lacks the trifluoromethoxy group.
Properties
IUPAC Name |
1-bromo-2-isocyanato-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO2/c9-6-2-1-5(15-8(10,11)12)3-7(6)13-4-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDGGLSSVHPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N=C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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